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molecular formula C9H10ClNO B104797 2-Chloro-1-[2-(methylamino)phenyl]ethanone CAS No. 16063-20-0

2-Chloro-1-[2-(methylamino)phenyl]ethanone

Cat. No. B104797
M. Wt: 183.63 g/mol
InChI Key: XROLSOVOGKFCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997840

Procedure details

A solution of N-methylaniline (5.43 ml) in toluene (60 ml) was added dropwise over 20 minutes to a stirred solution of boron trichloride (1M, 50 ml) in hexane at 0 to 5° under nitrogen. Chloroacetonitrile (3.8 ml) and then aluminium trichloride (7.34 g) were added and the mixture was stirred and heated under reflux overnight. The mixture was cooled to 20° and hydrochloric acid (2M, 100 ml) added. The mixture was heated at 100° for 30 minutes, then cooled to 20° and adjusted to pH 3 to 4 with aqueous sodium hydroxide (5M, 50 ml). The mixture was extracted with dichloromethane (2×400 ml) and the combined extracts were dried over magnesium sulphate. The solvent was removed by evaporation under reduced pressure and the residue purified by flash chromatography on a silica gel column eluted with dichloromethane to give 2-chloro-2'-(methylamino)acetophenone, m.p. 65°-68°.
Quantity
5.43 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
7.34 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.B(Cl)(Cl)Cl.[Cl:13][CH2:14][C:15]#N.[Cl-].[Cl-].[Cl-].[Al+3].Cl.[OH-:22].[Na+]>C1(C)C=CC=CC=1.CCCCCC>[Cl:13][CH2:14][C:15]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[NH:2][CH3:1])=[O:22] |f:3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
5.43 mL
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
7.34 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 100° for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20°
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on a silica gel column
WASH
Type
WASH
Details
eluted with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=C(C=CC=C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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